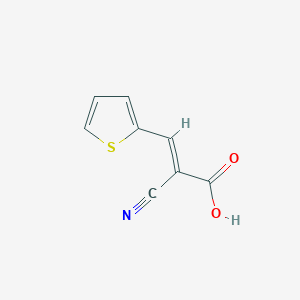

2-Cyano-3-(2-thienyl)acrylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-2-cyano-3-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGBYAQGBVHMDD-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 2 Cyano 3 2 Thienyl Acrylic Acid

Established Synthetic Pathways

The synthesis of 2-Cyano-3-(2-thienyl)acrylic acid is most commonly achieved through the Knoevenagel condensation, a well-established method in organic chemistry for the formation of carbon-carbon double bonds.

Knoevenagel Condensation Approaches

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, in this case, cyanoacetic acid, with a carbonyl compound, 2-thiophenecarboxaldehyde. The reaction is typically catalyzed by a weak base. Various catalysts and reaction conditions have been explored to optimize the yield and purity of the final product.

Commonly used catalysts include primary, secondary, and tertiary amines and their salts. mdpi.com For instance, the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide (B1669375), a related reaction, proceeds in boiling ethanol (B145695) with piperidine (B6355638) as a catalyst, yielding the product in high purity. mdpi.com Another approach involves using diisopropylethylammonium acetate (B1210297) (DIPEAc) as a catalyst, which has been shown to be effective in the synthesis of various cyanoacrylates. scielo.org.mx The choice of catalyst and solvent can significantly influence the reaction rate and outcome.

A general procedure for the synthesis of related cyanoacrylic acids involves refluxing cyanoacetic acid and the corresponding aldehyde with ammonium (B1175870) acetate in toluene, with the continuous removal of water using a Dean-Stark apparatus. researchgate.net

| Catalyst | Solvent | Conditions | Yield | Reference |

| Piperidine | Ethanol | Reflux | 90% | mdpi.com |

| Diisopropylethylammonium acetate (DIPEAc) | Dichloromethane | Reflux | High | scielo.org.mx |

| Ammonium Acetate | Toluene | Reflux with Dean-Stark | Good | researchgate.net |

| Potassium Hydroxide (B78521) (20 mol%) | Water | Microwave (50W, 75°C) | 65-97% |

Note: Yields are for related cyanoacrylic acid syntheses and may vary for this compound.

Multigram Scale Synthesis and Reaction Optimization

Optimization of the Knoevenagel condensation for similar compounds has been systematically studied. scielo.org.mx Key parameters for optimization include the choice of catalyst, solvent, and reaction temperature. For example, in the synthesis of ethyl cyanoacrylates, various catalysts such as triethylamine, piperidine, and DIPEAc were compared, with DIPEAc providing excellent yields. scielo.org.mx The amount of catalyst is also a crucial factor, with optimal concentrations leading to higher product yields in shorter reaction times. scielo.org.mx The reaction has been successfully performed with a range of substituted aromatic aldehydes, including heteroaryl aldehydes, demonstrating the versatility of the optimized conditions. scielo.org.mx

Novel Synthetic Methodologies

To improve reaction efficiency and adhere to the principles of green chemistry, novel synthetic methods have been explored.

Ultrasound-Assisted Synthesis Techniques

Ultrasound irradiation has emerged as a promising technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and milder conditions. nih.gov Sonochemistry utilizes high-frequency sound waves to provide the energy for chemical reactions. nih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds and has been shown to be more efficient than conventional heating methods. nih.govasianpubs.org

While a specific protocol for the ultrasound-assisted synthesis of this compound is not extensively detailed in readily available literature, the successful application of this technique to the synthesis of other propanoic acid derivatives suggests its potential. nih.gov For instance, the synthesis of N-substituted 1,2,4-triazole (B32235) derivatives of 2-(4-isobutylphenyl)propanoic acid was achieved in high yields (75-89%) with significantly reduced reaction times (39-80 minutes) using ultrasound radiation. nih.gov A sustainable protocol for the assembly of 2-amino-4H-pyran-3-carbonitriles using ultrasonic irradiation also resulted in outstanding yields (97-99%). researchgate.net

Precursor Reactivity and Intermediate Formation

The carboxylic acid group of this compound allows for the synthesis of various derivatives, including the highly reactive acyl chloride.

Reactions for Acyl Chloride Derivative Synthesis

The synthesis of the acyl chloride derivative, 2-Cyano-3-(2-thienyl)acryloyl chloride, can be achieved through standard methods used for the conversion of carboxylic acids to acyl chlorides. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

A continuous-flow methodology has been developed for the synthesis of acryloyl chloride, a related compound, highlighting the utility of both thionyl chloride and oxalyl chloride in microreactor setups. nih.gov The oxalyl chloride mediated procedure under solvent-free conditions with a catalytic amount of DMF at room temperature was found to be particularly efficient, achieving nearly full conversion within minutes. nih.gov Another process for the manufacture of acryloyl chloride involves reacting acrylic acid with phenylchloroform in the presence of a Lewis acid catalyst at elevated temperatures. google.com These methods provide a basis for the synthesis of the corresponding acyl chloride of this compound.

Spectroscopic and Structural Characterization of 2 Cyano 3 2 Thienyl Acrylic Acid

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Cyano-3-(2-thienyl)acrylic acid, both proton (¹H) and carbon-13 (¹³C) NMR studies provide definitive evidence for its covalent framework.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the thiophene (B33073) ring and the acrylic backbone. The thiophene ring contains three protons in different chemical environments, leading to separate resonances. A single proton is located on the vinylic carbon of the acrylic acid moiety. The acidic proton of the carboxyl group is also present, though its signal can be broad and its chemical shift is highly dependent on the solvent and concentration.

Based on the structure, the expected signals would include a singlet for the vinylic proton and three signals for the thiophene protons, typically appearing as a doublet of doublets, a doublet, and another doublet, reflecting their coupling patterns.

Interactive Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Thiophene H5 | ~7.8 - 8.0 | Doublet (d) |

| Thiophene H3 | ~7.7 - 7.9 | Doublet (d) |

| Thiophene H4 | ~7.1 - 7.3 | Doublet of Doublets (dd) |

| Vinylic CH | ~8.2 - 8.4 | Singlet (s) |

| Carboxylic OH | Variable (Broad) | Singlet (s) |

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. For this compound, a total of eight distinct carbon signals are anticipated, as each carbon atom resides in a unique chemical environment. These include four signals for the thiophene ring carbons, three for the acrylic acid moiety (one vinylic carbon, the nitrile carbon, and the carbonyl carbon), and one for the carbon attached to the cyano group.

The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and carboxylic acid groups, as well as the electronic properties of the thiophene ring.

Interactive Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~160 - 165 |

| Vinylic C-H | ~150 - 155 |

| Thiophene C2 | ~138 - 142 |

| Thiophene C5 | ~135 - 138 |

| Thiophene C3 | ~133 - 136 |

| Thiophene C4 | ~128 - 130 |

| Cyano C≡N | ~115 - 118 |

| Vinylic C-CN | ~100 - 105 |

Mass Spectrometry (MS) Characterization

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

Interestingly, this compound (CTA) has been extensively studied and developed as a novel matrix for MALDI-TOF mass spectrometry itself. researchgate.netresearchgate.net It has proven to be a low-cost and highly effective matrix for the analysis of a broad spectrum of analytes, including lipids, peptides, proteins, and synthetic polymers. researchgate.net When used as a matrix, CTA facilitates the soft ionization of analyte molecules, yielding mass spectra with high signal-to-noise ratios and excellent spectral resolution. researchgate.net Its function as a proton/cation or electron-transfer matrix makes it a versatile tool in analytical mass spectrometry, often outperforming conventional matrices for specific classes of compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can verify the elemental composition. The calculated exact mass for the molecular formula C₈H₅NO₂S serves as the benchmark for experimental determination.

Interactive Table 3: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₅NO₂S | nih.gov |

| Monoisotopic Mass (Calculated) | 179.00410 Da | nih.govechemi.com |

| Molar Mass | 179.20 g/mol | nih.gov |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

A sharp, strong band for the C≡N (nitrile) stretch.

A strong absorption from the C=O (carbonyl) stretch of the carboxylic acid.

A broad O-H stretching band, characteristic of the hydrogen-bonded carboxylic acid dimer.

Bands corresponding to the C=C stretching of the acrylic system and the thiophene ring.

Vibrations associated with the C-S bond within the thiophene ring.

Interactive Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C-H (Aromatic/Vinylic) | Stretching | 3000 - 3100 |

| C≡N (Nitrile) | Stretching | 2220 - 2240 |

| C=O (Carbonyl) | Stretching | 1680 - 1710 |

| C=C (Alkene/Aromatic) | Stretching | 1600 - 1650 |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 |

| C-S (Thiophene) | Stretching | 600 - 800 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key structural components: the nitrile (C≡N), the carboxylic acid (COOH), the alkene (C=C), and the thiophene ring.

The nitrile group (C≡N) typically exhibits a sharp, medium-intensity absorption band in the region of 2200-2260 cm⁻¹. The conjugated system in this molecule is expected to slightly lower this frequency. The carboxylic acid functional group gives rise to two prominent features: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded acid dimer, and a strong, sharp C=O stretching band, typically found between 1700 and 1725 cm⁻¹ for a conjugated acid. The C=C double bond of the acrylic moiety, being part of the conjugated system, will show a stretching vibration in the 1620-1640 cm⁻¹ range. Furthermore, vibrations associated with the thiophene ring, including C-H and C-S stretching, will appear in the fingerprint region of the spectrum.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Nitrile | C≡N stretch | 2260 - 2200 | Medium, Sharp |

| Carbonyl (Acid) | C=O stretch | 1725 - 1700 | Strong |

| Alkene | C=C stretch | 1640 - 1620 | Medium |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the extended π-conjugated system, which includes the thiophene ring, the acrylic double bond, the cyano group, and the carbonyl group. This extensive conjugation lowers the energy required for electronic transitions, shifting the absorption to longer wavelengths (a bathochromic shift).

Studies have shown that this compound (CTA) exhibits a maximum absorption (λmax) at 331 nm. researchgate.net This absorption corresponds to a π → π* transition within the conjugated system. The molar extinction coefficient (ε) associated with this absorption is significant, indicating a high probability for this electronic transition.

Table 2: UV-Visible Absorption Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| λmax | 331 nm | researchgate.net |

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This property, known as luminescence, is often observed in molecules with rigid, planar structures and extended conjugated systems. While the structure of this compound suggests potential for fluorescence, detailed studies on its specific emission properties, such as emission wavelength and quantum yield, are not extensively available in the surveyed scientific literature. The luminescent behavior would be highly dependent on the molecular environment, including solvent polarity and the state (solution or solid).

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Structure Determination and Polymorphism

Consequently, key crystallographic data such as the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions are currently unavailable. The absence of this data also means that potential polymorphism—the ability of the compound to exist in more than one crystal form—has not been investigated. Different polymorphs can exhibit distinct physical properties, and their study would require crystallographic analysis under various crystallization conditions.

Supramolecular Interactions and Crystal Packing

Although a solved crystal structure is not available, the molecular structure of this compound allows for predictions about the supramolecular interactions that likely govern its crystal packing. The most significant interaction is expected to be hydrogen bonding. The carboxylic acid groups are highly likely to form strong, centrosymmetric dimers through O-H···O=C hydrogen bonds. This is a very common and stable motif for carboxylic acids in the solid state.

Additionally, other weaker interactions could play a role in stabilizing the crystal lattice. These may include C-H···N or C-H···O hydrogen bonds involving the cyano group and the carbonyl oxygen. The planar thiophene rings could facilitate π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset from one another. The interplay of these directional hydrogen bonds and non-directional stacking forces would ultimately define the three-dimensional architecture of the crystal. However, without experimental crystallographic data, the specific nature and geometry of these interactions remain speculative.

Electrochemical Characterization

The electrochemical properties of a compound, particularly its redox behavior, are crucial for understanding its potential applications in areas such as organic electronics and sensor technology.

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry is a potent electrochemical technique used to study the redox (reduction-oxidation) processes of a substance. It provides information on the potentials at which a molecule is oxidized or reduced.

A theoretical study utilizing density functional theory (DFT) has been conducted to examine the conformational and electronic properties of this compound, particularly in the context of its use as a sensitizer (B1316253) in dye-sensitized solar cells. researchgate.net This study provides insights into the molecule's electronic structure, which is fundamental to its redox behavior. However, detailed experimental data from cyclic voltammetry, including specific redox potentials for this compound, were not available in the reviewed literature. Such experimental data would be invaluable for validating theoretical models and for the practical design of devices.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This is a critical step in confirming the synthesis and purity of a new chemical substance. For this compound, with the molecular formula C₈H₅NO₂S, the theoretical elemental composition can be calculated. nih.gov

While specific experimental elemental analysis data from research publications were not found in the conducted search, the theoretical values provide a benchmark for such experimental verification. For a related compound, (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, experimental elemental analysis was reported as: Anal. Calc. for C₁₂H₁₁NO₄: C, 61.80; H, 4.75; N, 6.01%. Found: C, 61.77; H, 4.79; N, 6.08%. nih.gov This highlights the common practice of reporting such data to confirm the compound's identity and purity.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 53.61% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.81% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.85% |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.89% |

| Total | 179.193 | 100.00% |

Theoretical and Computational Investigations of 2 Cyano 3 2 Thienyl Acrylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 2-Cyano-3-(2-thienyl)acrylic acid, often abbreviated as TCA in computational literature, DFT calculations using the B3LYP functional have been employed to elucidate its conformational and electronic characteristics. researchgate.net

The geometry and conformational preferences of this compound are critical as its electronic properties are highly dependent on its specific molecular structure. researchgate.net Computational studies have focused on the rotation around the C-C single bond connecting the thiophene (B33073) ring and the cyanoacrylic acid group.

A relaxed potential energy surface (PES) scan was performed for analogues containing the TCA moiety to understand its conformational flexibility. researchgate.net The scan, which varied the dihedral angle between the thiophene and cyanoacrylic acid components, revealed key stability information. The analysis identified that the most stable conformation for the majority of the studied analogues is the E-180 configuration. researchgate.net This planarity is stabilized by an increase in electron delocalization between the thiophene ring and the cyanoacrylic acid moiety. researchgate.net The investigation of the E and Z configurations yielded significant energy barriers for rotation. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Most Stable Conformation | E-180 | researchgate.net |

| Primary Stabilizing Factor | Increased electron delocalization between the thiophene and cyanoacrylic acid groups | researchgate.net |

| Activation Energy Barrier (E and Z configurations) | Approximately 13 kcal/mol | researchgate.net |

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic behavior and its potential as a sensitizer (B1316253) in applications like dye-sensitized solar cells. researchgate.netnih.gov

For this compound, DFT methods have been used to examine these electronic properties. researchgate.net The analysis of HOMO and LUMO provides a detailed description of the orbitals, including their spatial characteristics and the contributions of individual atoms, which is essential for establishing structure-property relationships. researchgate.net This understanding is particularly important given conflicting reports on the molecule's conformation in different studies. researchgate.net The conformational analysis confirms that the electronic properties are tied to the lowest energy structure. researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for calculating the excited-state properties of molecules, such as vertical excitation energies and oscillator strengths. researchgate.net These parameters are crucial for predicting a molecule's light-absorbing capabilities.

In studies of analogues containing the this compound moiety, TD-DFT calculations revealed that while there were only slight differences in the vertical excitation energies among the various related compounds, the oscillator strengths showed significant variations. researchgate.net The oscillator strength is a dimensionless quantity that expresses the probability of a transition between the ground state and an excited state, making it a key indicator of the intensity of an electronic absorption band. researchgate.net

| Property | Observation | Computational Method | Reference |

|---|---|---|---|

| Vertical Excitation Energies | Slight differences observed among related analogues | Time-Dependent DFT (TD-DFT) | researchgate.net |

| Oscillator Strengths | Varied significantly among related analogues | Time-Dependent DFT (TD-DFT) | researchgate.net |

The structure of this compound, featuring an electron-donating thiophene ring and electron-accepting cyano and carboxylic acid groups, suggests the potential for intramolecular charge transfer upon photoexcitation. This characteristic is central to its function in photovoltaic devices. DFT studies confirm that the stability of its preferred planar conformation is influenced by the degree of electron delocalization between the thiophene ring and the cyanoacrylic acid group. researchgate.net This delocalization facilitates the movement of electron density across the molecule, a fundamental aspect of charge transfer.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, intuitive representation of the electronic density of a molecule. usc.edu It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more familiar picture of lone pairs and two-center bonds, which corresponds closely to the Lewis structure concept. usc.edu NBO analysis is used to determine natural atomic charges, hybridization of atomic orbitals in bonds, and the strength of orbital interactions. researchgate.netusc.edu

In the study of this compound, NBO analysis was specifically used to understand the orbital interactions that dictate its conformational preferences. researchgate.net The analysis helps to quantify the delocalization of electrons between the thiophene and cyanoacrylic acid moieties, providing a deeper understanding of the electronic factors that lead to the stability of the planar E-180 conformer. researchgate.net

Analysis of Chemical Reactivity Parameters

Chemical reactivity parameters provide insight into the reactivity of a molecule and can be derived from experimental data or computational results. One such experimentally determined parameter for this compound (CTA) is its gas-phase acidity. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Gas Phase Acidity (ΔG°acid) | 319.7 kcal/mol | researchgate.net |

This value indicates it is slightly less acidic than other common compounds used for similar applications, such as α-Cyano-4-hydroxycinnamic acid (HCCA). researchgate.net Other theoretical reactivity descriptors, such as chemical potential, hardness, and electrophilicity, are often calculated from the HOMO and LUMO energies obtained in DFT studies to predict a molecule's behavior in chemical reactions.

Electrophilicity Index and Chemical Hardness

The electrophilicity index (ω) and chemical hardness (η) are fundamental concepts in conceptual DFT that help to quantify the reactivity of a chemical species. Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution or charge transfer. A molecule with a high chemical hardness is less reactive than a molecule with a low chemical hardness.

The electrophilicity index provides a measure of the energy lowering of a system when it acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity of the molecule to act as an electrophile. These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Conceptual DFT Descriptor Definitions

| Descriptor | Formula | Description |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ is the chemical potential | A measure of a molecule's ability to accept electrons. |

Note: ELUMO and EHOMO represent the energies of the Lowest Unoccupied and Highest Occupied Molecular Orbitals, respectively. The chemical potential (μ) is approximated as (EHOMO + ELUMO) / 2.

Electrodonating and Electroaccepting Powers

Expanding on the concept of electrophilicity, the electrodonating (ω-) and electroaccepting (ω+) powers provide a more nuanced view of a molecule's ability to exchange electrons with its surroundings. These parameters quantify the capacity of a system to donate or accept electronic charge.

The electrodonating power measures the capability of a molecule to give up electrons, while the electroaccepting power relates to its ability to take in electrons. These descriptors are crucial for understanding charge transfer processes at the molecular level, which is particularly relevant for applications such as organic photovoltaics and catalysis. As with the electrophilicity index and chemical hardness, specific calculated values for this compound are not present in the immediate literature, but the theoretical framework for their determination is well-established within DFT.

Gas Phase Acidity Calculations

The gas-phase acidity of a compound is a fundamental thermochemical property that provides insight into its intrinsic acidic strength, free from solvent effects. It is typically expressed as the Gibbs free energy change (ΔG°acid) for the deprotonation reaction in the gas phase.

For this compound (CTA), the gas-phase acidity has been experimentally measured. researchgate.net These experimental findings can be compared with theoretical calculations to validate the computational methods used.

The measured gas-phase acidity of CTA is reported to be slightly less acidic than that of a common matrix compound, α-cyano-4-hydroxycinnamic acid (HCCA). researchgate.net A higher ΔG°acid value corresponds to lower acidity.

Table 2: Measured Gas Phase Acidity

| Compound | ΔG°acid (kcal/mol) |

| This compound (CTA) | 319.7 researchgate.net |

| α-cyano-4-hydroxycinnamic acid (HCCA) | 313.2 researchgate.net |

This data indicates that in the gas phase, the proton is more tightly bound to the carboxylate anion of CTA compared to that of HCCA.

Applications in Advanced Materials Science: Dye Sensitized Solar Cells Dsscs

Role of 2-Cyano-3-(2-thienyl)acrylic Acid as an Electron Acceptor

In the architecture of organic dyes for DSSCs, this compound, often referred to as a cyanoacrylic acid derivative, functions as a potent electron acceptor and an anchoring group. researchgate.netnih.gov The cyano and carboxylic acid groups are strongly electron-withdrawing, which facilitates the crucial process of electron injection from the photo-excited dye molecule into the conduction band of a semiconductor, typically titanium dioxide (TiO2). nih.govresearchgate.net This strong binding to the TiO2 surface is essential for efficient electron transfer. nih.gov The conjugation of the cyano and carbonyl π-systems with the rest of the dye molecule, through the acrylic acid's ethene group, creates a pathway for this electron transfer. acs.org

The effectiveness of the cyanoacrylic acid moiety as an electron acceptor is highlighted when compared to other potential acceptor groups. acs.org Its ability to pull electrons enhances the intramolecular charge transfer upon photoexcitation, a key step in the energy conversion process. frontiersin.org

Design Principles of Donor-π-Acceptor (D-π-A) Architectures

The design of highly efficient organic sensitizers for DSSCs is predominantly based on the Donor-π-Acceptor (D-π-A) framework. nih.govacs.orgnih.gov This molecular architecture consists of three key components:

An electron donor (D) group that provides the electrons.

A π-conjugated bridge (π) that facilitates the transfer of these electrons.

An electron acceptor (A) group that draws the electrons and anchors the dye to the semiconductor surface. nih.gov

In this design, this compound serves as the electron acceptor (A). The thiophene (B33073) ring acts as part of the π-conjugated bridge. researchgate.net The D-π-A structure is designed to promote an efficient intramolecular charge transfer from the donor to the acceptor upon light absorption. frontiersin.org The planar conformation of the π-bridge is crucial as it enhances the electronic communication between the donor and acceptor moieties, thereby facilitating this charge transfer. frontiersin.org

Variations of this fundamental design, such as D-A-π-A and D-D-π-A, have also been explored to further optimize the performance of DSSCs by enhancing light absorption and stability. nih.govacs.org The selection of the π-spacer is critical as it influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the light absorption spectrum of the dye. nih.gov

Photophysical and Electrochemical Performance in DSSCs

The performance of a DSSC is largely determined by the photophysical and electrochemical properties of the sensitizing dye. These properties dictate how efficiently the dye can absorb light and convert it into electrical current.

Organic dyes containing the this compound moiety typically absorb light in the visible region of the electromagnetic spectrum. nih.gov The specific absorption range can be tuned by modifying the molecular structure, such as by altering the length of the π-conjugated system. researchgate.net For instance, increasing the number of thiophene units in the π-bridge can lead to a red-shift in the absorption spectrum, allowing the dye to harvest a broader range of sunlight. researchgate.net

The light-harvesting efficiency (LHE) is a critical parameter that quantifies how effectively a dye absorbs incident light. A higher LHE contributes to a greater photocurrent generation. The molar extinction coefficient, a measure of how strongly a chemical species absorbs light at a given wavelength, is also a key indicator of a dye's light-harvesting capability. Dyes with high molar extinction coefficients are desirable for efficient DSSCs. acs.org

| Dye Structure | Maximum Absorption Wavelength (λmax) | Molar Extinction Coefficient (ε) | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| Dye with single thiophene | ~450 nm | ~3.5 x 104 M-1cm-1 | ~5.0% |

| Dye with bithiophene | ~480 nm | ~4.2 x 104 M-1cm-1 | ~6.3% |

Upon light absorption, the dye is excited, and an electron is promoted from its HOMO to its LUMO. nih.gov For efficient DSSC operation, this excited electron must be rapidly injected into the conduction band of the semiconductor (e.g., TiO2). researchgate.net The energy level of the dye's LUMO must be higher than the conduction band edge of the semiconductor to ensure a favorable driving force for this electron injection. frontiersin.org

Influence of Structural Modifications on DSSC Performance

The performance of DSSCs can be fine-tuned by making specific structural modifications to the this compound-based dyes. These modifications can impact the dye's light absorption, energy levels, and charge transfer properties.

Furthermore, the rigidity and planarity of the thiophene-based π-bridge are critical. nih.gov A more rigid and planar structure, such as that found in dithieno[3,2-b:2′,3′-d]thiophene, can lead to improved charge carrier separation and higher current densities compared to more flexible structures like terthiophene. nih.govresearchgate.net Theoretical studies have shown that increasing the length of the conjugated linker by inserting more thiophene units can lead to higher planarity and a narrower HOMO-LUMO energy gap, resulting in a red-shifted and stronger absorption. researchgate.netiaea.org

| Thiophene Modification | Effect on HOMO/LUMO Levels | Impact on Absorption Spectrum | Resulting DSSC Performance |

|---|---|---|---|

| Increased number of thiophene units | Narrower HOMO-LUMO gap | Red-shifted and stronger absorption | Higher short-circuit current (Jsc) and efficiency |

| Rigid, fused thiophene rings (e.g., dithienothiophene) | Improved charge separation | Enhanced current density | Higher power conversion efficiency |

| Flexible thiophene rings (e.g., terthiophene) | Less efficient charge separation | Lower current density | Lower power conversion efficiency |

Incorporation of Diverse π-Bridges (e.g., Azomethine, Biphenyl (B1667301), Bithiophene)

The π-bridge is a critical component in donor-π-acceptor (D-π-A) sensitizers, such as those derived from this compound. It plays a pivotal role in modulating the electronic and photovoltaic properties of the dye. The choice of the π-bridge influences the intramolecular charge transfer (ICT), the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the light-harvesting efficiency of the dye, all of which are crucial for the performance of Dye-Sensitized Solar Cells (DSSCs). researchgate.netmdpi.com Researchers have explored various aromatic and heterocyclic units as π-bridges to fine-tune these properties. This section details the research findings on the incorporation of azomethine, biphenyl, and bithiophene units as π-bridges in sensitizers featuring the this compound acceptor moiety.

Azomethine π-Bridges

The inclusion of an azomethine (–CH=N–) group within the π-bridge of D-π-A dyes is a strategy aimed at enhancing charge transfer and electronic properties. Theoretical studies based on density functional theory (DFT) have been conducted to predict the effect of the azomethine group on the performance of triphenylamine-based dyes with a cyanoacrylic acid acceptor. researchgate.netnih.gov

Biphenyl π-Bridges

The biphenyl unit has been investigated as a component of the π-bridge in sensitizers for DSSCs. A notable example is the dye (2E)-2-Cyano-3-[4'-(2,5-di-2-thienyl-1H-pyrrol-1-yl)biphenyl-4-yl]acrylic acid, referred to as MC-20. frontiersin.org In this molecule, a biphenyl group extends the π-conjugation pathway between the donor (a dithienylpyrrole group) and the cyanoacrylic acid acceptor.

The synthesis and characterization of MC-20 have been reported, along with its application in a DSSC device. frontiersin.org Although the resulting efficiency was modest, the study provides valuable data on the photovoltaic performance of a dye featuring a biphenyl π-bridge. The low absorption in the visible region was identified as a contributing factor to the limited efficiency. frontiersin.org

Table 1: Photovoltaic Performance of Biphenyl-Bridged Dye MC-20

| Dye | Vmpp (mV) | Jmpp (mA/cm²) | Efficiency (η)% | Source |

|---|---|---|---|---|

| MC-20 | 320 | 0.77 | 0.23 | frontiersin.org |

Bithiophene and Oligothiophene π-Bridges

Thiophene and its oligomers are widely used as π-spacers in organic dyes for DSSCs due to their excellent electron-transporting capabilities. researchgate.netsemanticscholar.org The length and structure of the oligothiophene bridge can significantly impact the dye's performance.

Research on new dye sensitizers based on oligothiophene cyanoacrylic acid derivatives has provided insights into this relationship. semanticscholar.org A study comparing dyes with different oligothiophene chain lengths and numbers of cyanoacrylic acid groups demonstrated that these structural modifications directly affect the photovoltaic output. semanticscholar.org For instance, a dye featuring a terthiophene unit with a single cyanoacrylic acid acceptor, [2,2':5',2''-terthiophene]-5-cyanoacrylic acid (dye 2), showed superior performance compared to a similar dye with two acceptor groups or a longer quaterthiophene-based dye. semanticscholar.org The highest efficiency in this particular study was achieved with the P3HT/dye2/nc-TiO₂ solar cell, which was attributed to the specific molecular structure of dye 2. semanticscholar.org Another study synthesized a dye with a dithienylthienothiadiazole central unit and two cyanoacrylic acid anchoring groups, achieving a power conversion efficiency of 4.22%, which improved to 5.47% with the use of a coadsorbant. sumdu.edu.ua

Table 2: Photovoltaic Performance of Oligothiophene-Bridged Dyes

| Dye Name | Description | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) % | Power Conversion Efficiency (η) % | Source |

|---|---|---|---|---|---|

| dye 1 | 5,5''-di-2-cyanoacrylic acid [2,2':5',2''-terthiophene] | 0.55 | 45 | 0.02 | semanticscholar.org |

| dye 2 | [2,2':5',2''-terthiophene]-5-cyanoacrylic acid | 0.65 | 47 | 0.05 | semanticscholar.org |

| dye 3 | [2,2':5',2'':5'',2'''-quaterthiophene]-5-cyanoacrylic acid | 0.60 | 42 | 0.03 | semanticscholar.org |

Applications in Advanced Analytical Chemistry: Matrix Assisted Laser Desorption/ionization Maldi Mass Spectrometry

Development of 2-Cyano-3-(2-thienyl)acrylic Acid as a Novel MALDI Matrix

This compound, also known as CTA, has been developed as a novel, low-cost synthetic MALDI matrix. acs.orgacs.orgnih.gov Its chemical structure, featuring a thiophene (B33073) ring linked to a 2-cyanoacrylic acid molecule, provides the necessary chromophore for absorbing laser energy, typically in the UV range. acs.orgresearchgate.net The development of CTA was driven by the need for a versatile matrix capable of analyzing a broad spectrum of analytes with high sensitivity and resolution. acs.orgresearchgate.net

Research has shown that CTA is effective for the analysis of various classes of compounds, including lipids, peptides, proteins, saccharides, natural products, polyethylene (B3416737) glycols (PEGs), and organometallics in the positive-ion mode. acs.orgacs.orgnih.gov The performance of CTA has been compared to conventional matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB), often demonstrating superior signal-to-noise ratios and spectral resolutions. acs.orgnih.govresearchgate.net One of the key advantages of CTA is its ability to act as a universal matrix, potentially reducing the ambiguity in selecting a specific matrix for a particular class of analyte. acs.orgnih.govresearchgate.net

The physicochemical properties of CTA, including its gas-phase acidity, contribute to its effectiveness as a proton/cation or electron-transfer matrix. acs.orgacs.orgnih.gov The morphology of its crystals, which can form microrod aggregates, is also thought to enhance charge transfer, a critical aspect of the MALDI process. acs.org

Efficacy in Analyzing Diverse Classes of Analytes

CTA has demonstrated remarkable efficacy in the MALDI analysis of a wide range of analytes, overcoming challenges associated with conventional matrices.

The analysis of high molecular mass polyethylene glycols (PEGs) can be challenging with traditional MALDI matrices. However, CTA has proven to be highly effective in this area, even at low concentrations. acs.orgacs.orgnih.gov It has been shown to be an efficient cation transfer matrix, making it an excellent choice for the analysis of PEGs. researchgate.net The resulting mass spectra exhibit oligomer distributions separated by 44 u, corresponding to the repeating ethylene (B1197577) glycol unit. researchgate.net

Table 1: Comparison of MALDI Matrices for the Analysis of Polyethylene Glycols

| Matrix | Analytes | Key Findings |

| This compound (CTA) | High molecular mass PEGs | Overcomes difficulties in analysis, effective at low concentrations. acs.orgacs.orgnih.gov |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | PEG polymers | Used as a standard matrix, sometimes in combination with co-matrices to suppress alkali metal ion adducts. tue.nl |

| 2,5-Dihydroxybenzoic acid (DHB) | PEG polymers | A common matrix for PEG analysis. oak.go.kr |

| Tertiary Matrix (DHB+CHCA+SA) | PEG polymers (1400 to 10000 Da) | Showed improved signal-to-noise ratios compared to single or binary matrices. oak.go.kr |

This table is based on available research data and is for illustrative purposes.

CTA has been successfully used for the analysis of both peptides and high molecular mass proteins. acs.orgacs.orgnih.gov The mass spectra obtained for peptides using CTA are comparable to those obtained with the well-established matrix, α-cyano-4-hydroxycinnamic acid (HCCA). acs.orgnih.govresearchgate.net For proteins, CTA has been shown to provide high signal-to-noise ratios and good spectral resolution. acs.orgresearchgate.net In some cases, the use of CTA resulted in lower limits of detection for proteins when compared to sinapinic acid (SA). researchgate.net

The analysis of lipids and fatty acids by MALDI-MS can be complicated by interference from matrix signals in the low mass range. researchgate.net CTA has been successfully employed as a matrix for various lipids, including fatty acids. acs.orgacs.orgnih.gov Its performance in lipid analysis is a significant area of interest, as the development of new matrices is crucial for advancing lipidomics. nih.govsemanticscholar.orgnih.govnih.gov

CTA has been shown to be an effective matrix for the analysis of saccharides and oligosaccharides. acs.orgacs.orgnih.gov The mass spectra of analytes such as lactose, maltotriose, β-cyclodextrin, and sugammadex, when analyzed with CTA, displayed sodiated ions with no significant fragmentation. researchgate.net The results are comparable to those obtained with conventional matrices like HCCA and 2,5-DHB. researchgate.net The sensitive analysis of oligosaccharides is a persistent challenge in MALDI-MS, and the development of effective matrices and derivatization reagents is an active area of research. nih.govdntb.gov.ua

The versatility of CTA extends to the analysis of natural products, such as iridoids, and organometallic compounds. acs.orgacs.orgnih.gov This broad applicability makes CTA a valuable tool for the analysis of complex samples and for applications like MALDI imaging, where a complete profile of various analytes on a tissue surface is desired. acs.orgnih.govresearchgate.net

Performance Metrics in MALDI Analysis

The efficacy of a MALDI matrix is critically evaluated through several performance metrics, with signal-to-noise ratios and spectral resolution being paramount for achieving high-quality mass spectral data.

CTA has consistently demonstrated the ability to produce mass spectra with high signal-to-noise (S/N) ratios and excellent spectral resolution for a variety of analytes. acs.orgresearchgate.netnih.gov This is a significant advantage as it allows for the clear detection of analytes, even at low concentrations, and the accurate determination of their molecular weights. For instance, in the analysis of peptides, CTA yields mass spectra with high S/N ratios and spectral resolution, comparable to the well-established HCCA matrix. researchgate.net Similarly, when analyzing proteins such as lysozyme, bovine serum albumin (BSA), and aminopeptidase (B13392206) N from E. coli, CTA provides spectra with high S/N ratios. researchgate.net The ability to generate spectra with minimal background noise is crucial for the unambiguous identification of compounds, particularly in complex mixtures.

When compared to conventional MALDI matrices, CTA often exhibits superior or comparable performance. acs.orgresearchgate.netnih.gov Studies have shown that for a broad range of analytes, CTA produces mass spectra with higher signal-to-noise ratios and spectral resolutions than sinapinic acid (SA), 2,5-dihydroxybenzoic acid (DHB), dithranol (DT), and α-cyano-4-hydroxycinnamic acid (HCCA). acs.orgresearchgate.netnih.gov

However, in the specific case of peptide analysis, the mass spectra obtained using CTA are found to be similar to those generated with the widely used HCCA matrix. acs.orgresearchgate.netnih.gov For the analysis of polyethylene glycols (PEGs), CTA has been shown to be a more efficient cation transfer matrix compared to the conventional matrix 2,4-dihydroxybenzoic acid (a variant of DHB), leading to lower limits of detection for PEGs. researchgate.net This suggests that CTA can be a superior choice for specific classes of analytes where conventional matrices may fall short.

Table 1: Qualitative Comparison of CTA with Conventional MALDI Matrices

| Feature | This compound (CTA) | α-Cyano-4-hydroxycinnamic acid (HCCA) | Sinapinic Acid (SA) | 2,5-Dihydroxybenzoic acid (DHB) | Dithranol (DT) |

| Signal-to-Noise Ratio | High for a broad range of analytes acs.orgresearchgate.netnih.gov | High, especially for peptides researchgate.net | Generally lower than CTA for many analytes acs.orgresearchgate.net | Generally lower than CTA for many analytes acs.orgresearchgate.net | Generally lower than CTA for many analytes acs.orgresearchgate.net |

| Spectral Resolution | High for a broad range of analytes acs.orgresearchgate.netnih.gov | High, especially for peptides researchgate.net | Generally lower than CTA for many analytes acs.orgresearchgate.net | Generally lower than CTA for many analytes acs.orgresearchgate.net | Generally lower than CTA for many analytes acs.orgresearchgate.net |

| Analyte Versatility | Very broad (lipids, peptides, proteins, saccharides, PEGs, etc.) acs.orgresearchgate.netnih.gov | Primarily used for peptides and proteins mdpi.comnih.gov | Primarily used for proteins mdpi.com | Primarily used for peptides, proteins, and glycans nih.gov | Used for a variety of analytes |

| Performance with Peptides | Similar to HCCA acs.orgresearchgate.netnih.gov | Well-established standard researchgate.net | Less commonly used than HCCA | Can be effective, but may cause fragmentation nih.gov | Not a primary choice |

| Performance with PEGs | More efficient than DHB researchgate.net | Not a primary choice | Not a primary choice | Commonly used, but CTA shows better performance researchgate.net | Not a primary choice |

Mechanistic Insights into Matrix Functionality

The effectiveness of CTA as a MALDI matrix is rooted in its physicochemical properties, which facilitate efficient ionization of analyte molecules through proton/cation or electron transfer mechanisms.

The ionization process in MALDI is heavily dependent on the gas-phase acidity of the matrix. CTA has a measured gas-phase acidity (ΔG°acid) of 319.7 kcal/mol, which is slightly less acidic (higher ΔG°acid value) than some established matrices like HCCA (ΔG°acid = 313.2 kcal/mol). researchgate.net This property allows CTA to act as an efficient proton donor in the gas phase, facilitating the formation of protonated analyte ions, [M+H]⁺.

Furthermore, CTA has demonstrated its capability as an effective cation transfer matrix. researchgate.net This is particularly evident in the analysis of analytes like polyethylene glycols (PEGs) and saccharides, where the mass spectra predominantly show sodiated ions ([M+Na]⁺) without significant fragmentation. researchgate.net This indicates that CTA facilitates the transfer of alkali metal cations to the analyte molecules, which is a crucial ionization pathway for certain classes of compounds.

In addition to proton and cation transfer, CTA can also facilitate ionization through electron transfer mechanisms. acs.orgresearchgate.net The ability of the matrix to absorb laser energy and transfer it to the analyte, leading to the removal of an electron to form a radical cation ([M]⁺•), is another important ionization pathway. The choice between proton/cation transfer and electron transfer is influenced by the physicochemical properties of the analyte itself. acs.orgresearchgate.net This dual functionality contributes to the broad applicability of CTA as a MALDI matrix.

Utility in MALDI Imaging Applications

The versatile nature of this compound (CTA) as a matrix that can effectively ionize a wide array of analytes makes it a promising candidate for MALDI imaging mass spectrometry (IMS). acs.orgresearchgate.netnih.gov MALDI-IMS is a powerful technique used to visualize the spatial distribution of molecules within a thin section of tissue. The ability of a single matrix to provide a comprehensive profile of various classes of compounds on a tissue surface is highly advantageous. acs.orgresearchgate.net

By using CTA, there is the potential to map the distribution of lipids, peptides, and other small molecules simultaneously in a single experiment. acs.org This would eliminate the ambiguity and labor-intensive process of selecting and applying different matrices for different analyte classes, which is often a requirement with conventional matrices. acs.orgresearchgate.netnih.gov The uniform crystallization properties and the ability to generate strong signals for a diverse range of biomolecules suggest that CTA could offer a more complete and integrated picture of the molecular landscape within biological tissues. acs.orgresearchgate.net

Synthesis and Research Significance of Derivatives and Analogues of 2 Cyano 3 2 Thienyl Acrylic Acid

Structural Modifications of the Thiophene (B33073) Moiety

Modifications to the thiophene ring itself represent a primary strategy for altering the molecule's properties. The introduction of electron-donating or electron-withdrawing groups directly influences the electron density of the π-conjugated system, thereby affecting its absorption spectrum, energy levels, and reactivity. The synthesis of these analogues commonly employs the Knoevenagel condensation, a reaction between an appropriately substituted thiophenecarboxaldehyde and an active methylene (B1212753) compound like cyanoacetic acid or its esters. wikipedia.org

The introduction of alkyl groups, such as methyl, onto the thiophene ring is a common strategy to enhance solubility and modify the electronic properties of the resulting molecule. An example of such an analogue is Methyl 2-cyano-3-(3-methyl-2-thienyl)acrylate. sigmaaldrich.com This compound is synthesized via the Knoevenagel condensation of 3-methyl-2-thiophenecarboxaldehyde (B51414) with methyl cyanoacetate (B8463686). The methyl group, being weakly electron-donating, can subtly influence the electronic structure of the conjugated system.

Table 1: Example of Alkyl-Substituted Thiophene Analogue

| Compound Name | Precursors | Synthetic Method |

| Methyl 2-cyano-3-(3-methyl-2-thienyl)acrylate | 3-Methyl-2-thiophenecarboxaldehyde, Methyl cyanoacetate | Knoevenagel Condensation |

In contrast to alkyl groups, the nitro group (NO₂) is a powerful electron-withdrawing substituent. Its incorporation onto the thiophene ring significantly alters the electronic characteristics of the 2-cyano-3-(2-thienyl)acrylic acid scaffold, making it more electron-deficient. This modification is crucial for applications requiring low-lying molecular orbitals, such as in the development of n-type organic semiconductors or specific types of herbicides. zenodo.org

A key example is Methyl 2-cyano-3-(5-nitro-2-thienyl)acrylate. sigmaaldrich.com Its synthesis is achieved through the Knoevenagel condensation of 5-nitrothiophene-2-carboxaldehyde (B54426) with methyl cyanoacetate. evitachem.com The presence of the nitro group can enhance the potential for certain biological activities and is a critical feature in the design of various functional materials. zenodo.org

Table 2: Example of Nitro-Substituted Thiophene Analogue

| Compound Name | Precursors | Synthetic Method | Potential Application Area |

| Methyl 2-cyano-3-(5-nitro-2-thienyl)acrylate | 5-Nitrothiophene-2-carboxaldehyde, Methyl cyanoacetate | Knoevenagel Condensation | Herbicides, Functional Materials |

Ester Derivatives of this compound

Esterification of the carboxylic acid group is one of the most common and straightforward modifications of the this compound molecule. These ester derivatives are often synthetic intermediates for more complex molecules or are themselves the target compounds for various applications. The synthesis is typically a one-step process involving the Knoevenagel condensation of thiophene-2-carboxaldehyde with an appropriate alkyl cyanoacetate (e.g., methyl cyanoacetate or ethyl cyanoacetate). sigmaaldrich.comresearchgate.net

Methyl and ethyl esters are the most frequently reported. For instance, Methyl 2-cyano-3-(2-thienyl)acrylate is a known compound used in chemical synthesis. sigmaaldrich.com Ester derivatives can be copolymerized with conventional monomers like styrene (B11656) using free-radical initiators to create functional polymers. specialchem.com This versatility makes them valuable in materials science, for example, in the production of organic semiconductors or specialty polymers.

Table 3: Common Ester Derivatives

| Compound Name | Synthetic Precursors | Common Synthetic Method |

| Methyl 2-cyano-3-(2-thienyl)acrylate | Thiophene-2-carboxaldehyde, Methyl cyanoacetate | Knoevenagel Condensation |

| Ethyl 2-cyano-3-(2-thienyl)acrylate | Thiophene-2-carboxaldehyde, Ethyl cyanoacetate | Knoevenagel Condensation |

Conjugated Systems Incorporating this compound Scaffold

The this compound moiety is a highly effective electron acceptor and anchoring group, making it a crucial component in the design of donor-π-acceptor (D-π-A) dyes. These dyes are central to the development of dye-sensitized solar cells (DSSCs). koreascience.krresearchgate.net In this architecture, the thiophene ring acts as part of the π-bridge that connects an electron-donor group to the cyanoacrylic acid acceptor, which also serves to bind the dye to the semiconductor (e.g., TiO₂) surface.

Extending the π-conjugated bridge between the donor and acceptor moieties is a key strategy for tuning the optical properties of D-π-A dyes. This often involves linking the this compound scaffold to various aromatic and heterocyclic systems. These extended systems are designed to enhance light absorption, shift the absorption spectrum to longer wavelengths (red-shift), and optimize the energy levels for efficient electron injection in solar cells. researchgate.netbath.ac.uk

Examples of such systems include:

Diphenylamine-Thiophene Systems : Compounds like 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid feature a triphenylamine (B166846) donor connected to the cyanoacrylic acid acceptor through a thiophene bridge. nih.gov

Azulene-Thiophene Systems : Researchers have synthesized dyes with an azulene (B44059) donor linked via a thiophene spacer to a cyanoacrylic acid acceptor for evaluation in DSSCs. bath.ac.uksemopenalex.org

Multi-heterocycle Systems : More complex bridges, such as dithienylthienothiadiazole, have been used to create dyes with two cyanoacrylic acid anchoring groups, leading to power conversion efficiencies of over 5% in DSSCs. rsc.org

Pyrazole-Thiophene Systems : Fusing different heterocycles, as in 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, creates novel conjugated scaffolds with unique electronic properties. mdpi.com

These findings underscore the modularity and importance of the this compound unit in constructing advanced materials for optoelectronic applications.

Application of Derivatives in Organic Synthesis as Building Blocks

Derivatives of this compound are highly versatile building blocks in organic synthesis due to their unique molecular architecture. The presence of multiple reactive sites—an activated carbon-carbon double bond, a nitrile group, and a carboxylic acid function—allows for a diverse range of chemical transformations. These electrophilic centers are readily attacked by various nucleophiles, making these compounds valuable precursors for complex molecular structures.

Precursors for Heterocyclic Compound Synthesis

The derivatives of this compound, particularly its corresponding acryloyl chlorides and acrylamides, are powerful synthons for the construction of a wide array of heterocyclic compounds. ekb.egtubitak.gov.tr The electron-withdrawing nature of the cyano and carbonyl groups activates the double bond for nucleophilic attack, facilitating cyclization reactions with bidentate nucleophiles (reagents with two nucleophilic sites). ekb.eg

This reactivity has been harnessed to synthesize various biologically and pharmaceutically significant heterocyclic systems. For instance, reactions with binucleophiles such as hydrazines, urea, thiourea, and amino-thiols can lead to the formation of pyrazoles, pyrimidines, benzothiazoles, and other fused ring systems. ekb.eg The general strategy involves an initial attack by a nucleophile on the most electrophilic center, often the acid chloride, followed by a subsequent intramolecular reaction that closes the ring. ekb.eg

For example, the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide (B1669375) results in the formation of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, a compound incorporating both pyrazole (B372694) and thiophene moieties. semanticscholar.org This highlights the utility of these building blocks in creating complex heterocyclic structures through straightforward condensation reactions. semanticscholar.org

The table below summarizes the synthesis of various heterocyclic skeletons using 3-aryl/hetaryl-2-cyanopropenoyl chlorides, which share the reactive core of this compound derivatives.

| Bidentate Nucleophile | Resulting Heterocyclic Skeleton | Reference |

|---|---|---|

| Hydrazine / Phenylhydrazine | Pyrazole derivatives | ekb.eg |

| Thiourea | Pyrimidine or 1,3,5-Oxadiazine derivatives | ekb.eg |

| 6-Aminothiouracil | Pyrimidopyrimidine derivatives | ekb.eg |

| 2-Mercaptoaniline | Benzothiazole derivatives | ekb.eg |

| 2-Cyanoacetamide | Acrylamide derivatives containing pyrazole and thiophene | semanticscholar.org |

Reagents in Bioreduction Reactions

Derivatives of this compound are effective substrates in asymmetric bioreduction reactions, particularly those catalyzed by ene-reductases. These enzymes, belonging to the Old Yellow Enzyme (OYE) family, catalyze the stereoselective reduction of activated carbon-carbon double bonds. The double activation of the alkene bond in β-cyanoacrylic acids and their esters by both the nitrile (–CN) and the carboxylic acid/ester (–COOH/–COOR) groups makes them ideal candidates for these enzymatic transformations.

Research has shown that the nitrile moiety often serves as the primary activating and anchoring group within the enzyme's active site, directing the stereochemical outcome of the reduction. This enzymatic approach offers a powerful method for introducing chirality, yielding products with high enantiomeric purity. For example, the bioreduction of a β-cyano-2,4-dienoic acid derivative using ene-reductases achieved high conversion rates and excellent enantioselectivity (>99% ee), demonstrating the efficiency of this method for creating chiral precursors for pharmaceuticals.

While direct studies on this compound were not found, the principles derived from structurally similar β-cyanoacrylic acids are directly applicable. The enzymatic reduction provides a green and efficient alternative to traditional chemical reductions for the synthesis of chiral molecules.

| Enzyme/Catalyst | Substrate Type | Key Finding | Reference |

|---|---|---|---|

| Ene-reductases (OYE family) | β-Cyanoacrylic acid derivatives | The nitrile group acts as the preferred activating group for stereoselective C=C bond reduction. | |

| NCR and OPR1 | (E)-β-cyano-2,4-dienoic acid | Achieved up to 94% conversion and >99% enantiomeric excess (ee) in the synthesis of a pregabalin (B1679071) precursor. |

Monomers for Polymer Chemistry

The this compound structure contains a vinyl group, making its derivatives potential monomers for polymer synthesis. The carbon-carbon double bond, activated by the adjacent electron-withdrawing nitrile and carboxyl groups, is susceptible to polymerization reactions. Specifically, derivatives like alkyl 2-cyanoacrylates are well-known for their ability to undergo rapid anionic polymerization, which is the basis for "super glue" adhesives.

While anionic polymerization is common, radical polymerization of these monomers is also achievable, typically under acidic conditions to suppress the competing anionic pathway. This method offers greater control for synthesizing polymers with specific properties. For instance, copolymerization of acrylonitrile (B1666552) with acrylic acid via free radical polymerization has been successfully demonstrated, yielding copolymers that can be further modified for various applications. taylors.edu.my

Polymers derived from cyanoacrylates, known as poly(cyanoacrylates), have garnered significant interest for biomedical applications due to their biocompatibility and biodegradability. researchgate.net Although specific polymerization studies on this compound itself are not widely documented, its structural similarity to other polymerizable cyanoacrylates suggests its potential as a monomer for creating novel polymers with unique properties imparted by the thiophene ring, such as specific electronic or optical characteristics. researchgate.net

| Monomer Type | Polymerization Method | Key Characteristics/Applications | Reference |

|---|---|---|---|

| Alkyl 2-cyanoacrylates | Anionic Polymerization | Fast-setting adhesives ("super glues"). | |

| Alkyl 2-cyanoacrylates | Radical Polymerization | Requires acidic conditions; allows for more controlled synthesis. | |

| Acrylonitrile and Acrylic Acid | Free Radical Copolymerization | Produces poly(AN/AA) copolymers that can be chemically modified for different uses. | taylors.edu.my |

| Poly(cyanoacrylates) | Various | Biocompatible and biodegradable polymers used in drug and vaccine delivery. |

Future Research Directions and Emerging Areas for 2 Cyano 3 2 Thienyl Acrylic Acid

Exploration of New Application Domains

While initially explored for specific purposes, the unique chemical properties of 2-Cyano-3-(2-thienyl)acrylic acid are paving the way for its use in a variety of new applications. One of the most significant emerging domains is in the field of analytical chemistry, specifically as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Recent studies have demonstrated that CTA can serve as a highly effective MALDI matrix for the analysis of a broad spectrum of analytes. researchgate.net Its low cost and simple synthesis make it an attractive alternative to conventional matrices. Research has shown its utility in the positive-ion mode analysis of diverse compound classes including lipids, peptides, proteins, saccharides, and even organometallics. researchgate.net A key advantage of CTA is its ability to overcome challenges in the analysis of high molecular mass polyethylene (B3416737) glycols (PEGs) even at low concentrations. researchgate.net When compared to other common matrices, CTA has been reported to produce high signal-to-noise ratios and excellent spectral resolutions. researchgate.net

Another potential application area for CTA and its derivatives is in the development of antibacterial agents for surface treatments. A patent has been filed for 3-aryl-2-cyano-3-hydroxy-acrylic acid derivatives, highlighting the potential for this class of compounds in creating antimicrobial surfaces. google.com

Future research will likely focus on expanding the utility of CTA in these and other areas. This could include its application in MALDI imaging to provide complete profiles of tissue surfaces and its use in the analysis of unknown samples where the choice of a specific matrix can be ambiguous. researchgate.net

Advanced Material Engineering Based on Derivatives

The core structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with tailored properties for advanced materials. A significant area of research is the development of organic dyes for dye-sensitized solar cells (DSSCs).

Derivatives of CTA are being engineered to act as sensitizers in DSSCs, where they play a crucial role in light harvesting and electron injection into a semiconductor material. The molecular structure of these dyes, often following a donor-π-acceptor (D-π-A) design, can be systematically modified to optimize their photovoltaic performance. For instance, a dithienylthienothiadiazole-based organic dye incorporating two cyanoacrylic acid anchoring units has been synthesized and shown to have a power conversion efficiency of 4.22%, which increased to 5.47% with the addition of a coadsorbant. rsc.org

The engineering of these materials involves fine-tuning the electronic properties of the molecule by introducing different functional groups. This allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge separation and transfer within the solar cell.

The table below summarizes the performance of a selection of engineered dyes based on cyanoacrylic acid derivatives in DSSCs.

| Dye Structure | Power Conversion Efficiency (PCE) | Reference |

| Dithienylthienothiadiazole with two cyanoacrylic acid units | 4.22% | rsc.org |

| Dithienylthienothiadiazole with two cyanoacrylic acid units and chenodeoxylic acid | 5.47% | rsc.org |

Future work in this area will likely involve the synthesis and characterization of a wider range of CTA derivatives with diverse electron-donating and -accepting moieties to further enhance their performance in organic electronic devices.

Refinement of Theoretical Models for Predictive Design

To accelerate the discovery and optimization of new materials based on this compound, the refinement of theoretical models for predictive design is crucial. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for understanding the structure-property relationships of these molecules.

Theoretical studies have been instrumental in elucidating the electronic and optical properties of CTA analogues and other cyanoacrylic acid-based dyes for applications like DSSCs. nih.gov These models can predict key parameters such as the HOMO-LUMO energy gap, which is essential for determining the light absorption characteristics and the driving force for electron injection in solar cells. nih.govscientificarchives.com For example, theoretical investigations of phenothiazine-based dyes with a cyanoacrylic acid acceptor group have been used to study their optoelectronic and photovoltaic properties, suggesting their potential as efficient sensitizers. nih.gov

Furthermore, computational models can be used to understand the interaction between the dye and the semiconductor surface, a critical factor for efficient electron transfer. scientificarchives.comnih.gov By simulating the adsorption of the dye on a material like titanium dioxide (TiO2), researchers can gain insights into the binding energies and electronic coupling, which are vital for designing more effective DSSCs. scientificarchives.com

A review of theoretical studies on ruthenium-based dyes, which often incorporate cyanoacrylic acid-type ligands, highlights the importance of these computational approaches in understanding charge transfer processes at the interface. researchgate.net

The table below presents a summary of key parameters that can be predicted using theoretical models for the design of new CTA-based materials.

| Predicted Parameter | Significance in Material Design |

| HOMO-LUMO Energy Gap | Determines light absorption spectrum and redox potential. |

| Electron Injection Driving Force | Indicates the efficiency of electron transfer from the dye to the semiconductor. |

| Light Harvesting Efficiency (LHE) | Predicts how effectively the dye absorbs light. |

| Binding Energy on Semiconductor Surface | Determines the stability and electronic coupling of the dye to the substrate. |

Future research in this area will focus on developing more accurate and efficient computational models that can handle larger and more complex systems. This will enable the high-throughput screening of virtual libraries of CTA derivatives, accelerating the discovery of new materials with optimized properties for a range of applications.

Sustainable and Green Synthesis Methodologies

The development of sustainable and environmentally friendly methods for the synthesis of this compound is a critical area of future research. The primary synthetic route to CTA is the Knoevenagel condensation of 2-thiophenecarboxaldehyde and cyanoacetic acid. scienceopen.com While effective, traditional methods often rely on volatile organic solvents and catalysts that can have environmental drawbacks.

Green chemistry principles are being applied to the Knoevenagel condensation to develop more sustainable protocols. Research has shown that this reaction can be carried out using water as a solvent and with microwave irradiation as an energy source, which can significantly reduce reaction times and energy consumption. scielo.brunifap.br The use of basic catalysts like potassium hydroxide (B78521) in water under microwave irradiation has been shown to produce good yields of Knoevenagel adducts. scielo.br

Furthermore, there is a growing interest in the use of heterogeneous and reusable catalysts to simplify product purification and minimize waste. Studies on the Knoevenagel condensation have explored various catalysts, including functionalized silicas and ionic liquids, which can offer a greener alternative to traditional homogeneous catalysts. researchgate.net

Another promising avenue for the green synthesis of cyanoacrylic acids is the use of biocatalysis. The photocatalytic synthesis of organic compounds is an emerging field that could offer a highly sustainable route to CTA and its derivatives. rsc.orgnih.gov This approach utilizes light energy to drive chemical reactions, often under mild conditions. rsc.org

The table below outlines some of the green chemistry approaches being explored for the synthesis of compounds via the Knoevenagel condensation.

| Green Chemistry Approach | Advantages |

| Use of water as a solvent | Reduces reliance on volatile organic compounds (VOCs). |

| Microwave-assisted synthesis | Decreases reaction times and energy consumption. |

| Heterogeneous catalysts | Facilitates catalyst recovery and reuse, minimizing waste. |

| Photocatalysis | Utilizes light energy, often enabling reactions under mild conditions. |

Future research will likely focus on the development of highly efficient and selective green catalysts for the synthesis of CTA. The exploration of photocatalytic and enzymatic routes will also be a key area of investigation, with the potential to lead to truly sustainable manufacturing processes for this versatile compound.

Q & A

Q. What are the recommended synthetic routes for 2-Cyano-3-(2-thienyl)acrylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation , reacting cyanoacetic acid with 2-thiophenecarboxaldehyde. Catalysts such as ammonium acetate or piperidine in refluxing ethanol (70–80°C) are commonly used. Reaction optimization includes monitoring by TLC and adjusting stoichiometry (1:1.2 molar ratio of aldehyde to cyanoacetic acid). Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high yields (>65%) and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : 1H and 13C NMR to confirm the (E)-configuration (vinyl proton δ ~8.3–8.5 ppm, coupling constant J ≈ 12–15 Hz) and cyano group presence (δ ~115–120 ppm in 13C) .

- FT-IR/Raman : Peaks at ~2220 cm⁻¹ (C≡N stretch), ~1670 cm⁻¹ (C=O of carboxylic acid), and ~1530–1590 cm⁻¹ (aromatic C=C) .

- Single-crystal X-ray diffraction : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in carboxylic acid dimers) .

Q. How should solubility and stability challenges be addressed during experimental workflows?

The compound has limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) with gentle heating (≤37°C) and ultrasonic agitation. For long-term storage, keep at −80°C to −20°C under inert gas (N2/Ar) to prevent degradation via hydrolysis or photochemical reactions .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties of this compound for materials science applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) evaluate HOMO-LUMO gaps (~2.1–2.3 eV), ionization potentials (−6.2 to −6.5 eV), and charge transfer dynamics. These parameters predict suitability in organic photovoltaics (OPVs) by correlating with open-circuit voltage (VOC) and electron injection efficiency (ΔGinject). Tools like Gaussian or ORCA are recommended .

Q. How does this compound perform as a matrix in MALDI mass spectrometry imaging (MSI)?

As a universal matrix , it enhances ionization of lipids, peptides, and carbohydrates in tissue sections. Key parameters:

Q. What experimental protocols are used to study thermodynamic properties (e.g., heat capacity, phase transitions)?

Adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacity (5–370 K) in crystalline phases. Polynomial fits to experimental data derive standard thermodynamic functions (ΔH, ΔS). For gas-phase studies, combine with Knudsen effusion mass spectrometry to determine vapor pressures .

Q. How can researchers evaluate the compound’s reactivity for derivatization or polymerization?

- Electrophilic substitution : Nitration or halogenation at the thienyl ring (H2SO4/HNO3 or NBS).